molecular formula C18H32N6O5S B606132 Biotin-PEG3-Azide

Biotin-PEG3-Azide

Cat. No.: B606132
M. Wt: 444.6 g/mol
InChI Key: ZWFOOMQCYIGZBE-ZOBUZTSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG3-azide is a compound that combines biotin, a vitamin known for its role in cellular processes, with a polyethylene glycol (PEG) linker and an azide group. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable triazole linkages with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-azide typically involves the conjugation of biotin with a PEG linker that terminates in an azide group. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG3-azide primarily undergoes click chemistry reactions, including:

Common Reagents and Conditions:

    CuAAC: Requires copper(I) catalysts, such as copper sulfate and sodium ascorbate, in aqueous or organic solvents.

    SPAAC: Does not require a catalyst and can be performed in aqueous conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness of Biotin-PEG3-azide:

    Versatility: Can participate in both CuAAC and SPAAC reactions, offering flexibility in experimental design.

    Biocompatibility: The PEG linker enhances solubility and reduces non-specific interactions, making it suitable for biological applications.

    Efficiency: Forms stable triazole linkages, ensuring reliable and reproducible results in bioconjugation experiments.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFOOMQCYIGZBE-ZOBUZTSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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